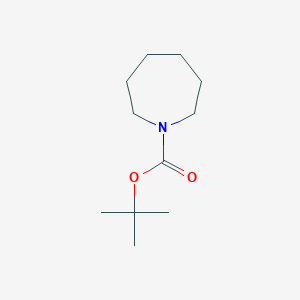

tert-Butyl azepane-1-carboxylate

Description

The exact mass of the compound tert-Butyl azepane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBSPLNCSRGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558277 | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-52-0 | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl azepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-HEXAMETHYLENEIMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl Azepane-1-Carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic use of molecular scaffolds that offer both conformational advantages and synthetic versatility is paramount. The azepane ring, a seven-membered saturated heterocycle, has emerged as a structure of significant interest, frequently incorporated into pharmaceutical candidates to act as a flexible β-turn mimic.[1] This guide provides a comprehensive technical overview of tert-Butyl azepane-1-carboxylate, a key synthetic intermediate that leverages the power of the azepane core with the strategic utility of the tert-butyloxycarbonyl (Boc) protecting group. We will explore its fundamental chemical properties, detail field-proven synthesis protocols, and illuminate its critical role as a versatile building block in the development of complex therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the intricate art of drug discovery.

Part 1: Foundational Chemistry & The Logic of Amine Protection

The Azepane Scaffold & The Indispensable Role of the Boc Group

The journey to complex molecular architectures in organic synthesis is one of precision and control.[2] Central to this control is the concept of "protecting groups," which act as temporary masks for reactive functional groups, allowing chemists to direct reactions to specific sites on a molecule.[3] For secondary amines like the one in the azepane ring, the tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group used in non-peptide chemistry.[4][5]

The Boc group, chemically a carbamate, effectively decreases the nucleophilicity and reactivity of the azepane nitrogen. Its widespread adoption stems from a crucial balance of stability and liability:

-

Robust Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[5]

-

Orthogonality: This stability makes it "orthogonal" to many other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-labile Cbz groups, allowing for selective deprotection in multi-step syntheses.[5]

-

Facile Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[4][6] This cleavage proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[4]

This strategic protection is the foundation upon which the utility of tert-butyl azepane-1-carboxylate is built, transforming the simple azepane ring into a precisely controllable synthetic unit.

Physicochemical & Structural Data

A clear understanding of a reagent's physical and chemical properties is the starting point for any successful synthetic endeavor. The key data for the parent compound, tert-butyl azepane-1-carboxylate, and its common derivatives are summarized below.

| Property | tert-Butyl azepane-1-carboxylate | tert-Butyl 4-oxoazepane-1-carboxylate | tert-Butyl 4-aminoazepane-1-carboxylate |

| IUPAC Name | tert-butyl azepane-1-carboxylate | tert-butyl 4-oxoazepane-1-carboxylate | tert-butyl 4-aminoazepane-1-carboxylate[7] |

| CAS Number | 78939-23-2 | 144532-00-5 | 196613-57-7[7] |

| Molecular Formula | C₁₁H₂₁NO₂ | C₁₁H₁₉NO₃ | C₁₁H₂₂N₂O₂[7] |

| Molar Mass | 199.29 g/mol | 213.28 g/mol [8] | 214.30 g/mol [7] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | Yellow liquid[9] |

| SMILES | CC(C)(C)OC(=O)N1CCCCCC1 | CC(C)(C)OC(=O)N1CCC(=O)CC1 | CC(C)(C)OC(=O)N1CCCC(CC1)N[7] |

Part 2: Synthesis & Process Development Insights

The synthesis of tert-butyl azepane-1-carboxylate and its derivatives can be approached in several ways. The most direct method involves the protection of the parent heterocycle, while more complex, large-scale syntheses often rely on ring-expansion strategies from more readily available precursors.

Core Synthesis: Direct N-Boc Protection

The most straightforward synthesis of the title compound involves the direct acylation of azepane (hexamethyleneimine) with di-tert-butyl dicarbonate (Boc₂O).

Caption: Workflow for direct N-Boc protection of azepane.

-

Reactor Setup: To a stirred solution of azepane (1.0 equiv.) in tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (TEA, 1.2 equiv.) or sodium carbonate (Na₂CO₃, 1.5 equiv.).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. If necessary, purify by flash column chromatography on silica gel to afford tert-butyl azepane-1-carboxylate as a clear oil.

Industrial Scale Synthesis: Ring Expansion Strategy

For large-scale production of substituted derivatives like tert-butyl 4-oxoazepane-1-carboxylate, a ring-expansion methodology is often more efficient and cost-effective. A validated process involves the expansion of a six-membered piperidine ring using ethyl diazoacetate.[1]

Caption: Ring expansion workflow for industrial azepanone synthesis.[1]

This process, while more complex, avoids handling large quantities of the free azepanone and leverages readily available starting materials. The optimization focuses on the safe, large-scale preparation of the diazo compound and precise temperature control during the expansion step.[1]

Part 3: Applications in Drug Discovery

The true value of tert-butyl azepane-1-carboxylate lies in its application as a versatile building block for constructing biologically active molecules. The Boc-protected nitrogen allows for chemical modifications at other positions on the ring, which can then be followed by deprotection to reveal the secondary amine for further coupling or derivatization.

A Scaffold for Complex Synthesis

The azepane framework appears in numerous pharmaceutical candidates targeting a range of conditions from pain and inflammation to neurological disorders.[1][9][10] The Boc-protected intermediate is a gateway to a diverse library of these compounds. For example:

-

(R)-tert-Butyl 3-aminoazepane-1-carboxylate is a key intermediate for synthesizing ureidothiophenes, which act as CHK1 kinase inhibitors for cancer therapy.[11][12]

-

tert-Butyl 4-oxoazepane-1-carboxylate serves as a precursor for various substituted azepanes through reductive amination or other ketone chemistries.[1]

Caption: Synthetic logic using a Boc-protected azepane intermediate.

Case Study: Building Block for Oprozomib Analogs

Oprozomib (ONX 0912) is an orally bioavailable tripeptide epoxyketone that acts as a highly selective inhibitor of the proteasome's chymotrypsin-like activity, a validated target in cancer therapy.[13][14] While Oprozomib itself does not contain the azepane ring, related structures and next-generation analogs often incorporate cyclic amino acids to modulate properties like cell permeability, metabolic stability, and target engagement. tert-Butyl azepane-1-carboxylate derivatives are ideal starting points for incorporating a seven-membered ring into such peptide-like structures.

This protocol outlines the critical steps of deprotecting the nitrogen and coupling it to a carboxylic acid, a common sequence in synthesizing peptide-like drugs.

-

Boc Deprotection:

-

Dissolve the N-Boc protected azepane derivative (e.g., tert-butyl 4-aminoazepane-1-carboxylate, 1.0 equiv.) in dichloromethane (DCM, ~0.2 M).

-

Add trifluoroacetic acid (TFA, 5-10 equiv.) to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours. Self-Validating System: Completion can be confirmed by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a more polar product.

-

Concentrate the reaction mixture in vacuo. Co-evaporate with toluene several times to remove residual TFA. The resulting product is the amine as a TFA salt.

-

-

Amide Coupling (e.g., with HATU):

-

In a separate flask, dissolve the carboxylic acid partner (1.0 equiv.) in dimethylformamide (DMF).

-

Add the coupling agent HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.). Stir for 10 minutes to pre-activate the acid. Expertise Note: Pre-activation forms an active ester, which is highly susceptible to nucleophilic attack by the amine, leading to efficient coupling and minimizing side reactions.

-

Add a solution of the deprotected azepane-TFA salt (1.2 equiv.) in DMF to the activated acid mixture.

-

Stir at room temperature for 2-6 hours until the reaction is complete (monitored by LC-MS).

-

Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

-

Dry, concentrate, and purify the final product by flash chromatography or preparative HPLC.

-

Part 4: Safety, Handling, and Storage

As with all chemical reagents, proper handling of tert-butyl azepane-1-carboxylate and its precursors is essential. Users must consult the specific Safety Data Sheet (SDS) before use.[15]

-

Hazard Identification: The compound and its derivatives may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[16]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling Precautions: Avoid breathing vapors, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry place in a tightly sealed container. For some derivatives, storage at 0-8 °C is recommended.[9][11]

Part 5: Conclusion

tert-Butyl azepane-1-carboxylate is more than just a chemical intermediate; it is a powerful tool that embodies the principles of strategic synthesis. By masking the reactive azepane nitrogen, the Boc group unlocks the potential of the seven-membered ring, enabling chemists to build complex, three-dimensional molecules with enhanced control and precision. Its stability, predictable reactivity, and central role in constructing pharmaceutically relevant scaffolds ensure that it will remain a staple in the synthetic chemist's toolbox for years to come, paving the way for the discovery of next-generation therapeutics.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Specialty Chemicals. (2026). The Role of t-Boc Protection in Organic Synthesis Applications. [Link]

-

Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. [Link]

-

ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. [Link]

-

Home Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]

-

CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. [Link]

-

Capot Chemical. MSDS of (3R)-aMino-azepane-1-carboxylic acid tert-butyl ester. [Link]

-

National Institutes of Health (NIH). (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

-

National Institutes of Health (NIH). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

-

PubChemLite. Tert-butyl 2-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). [Link]

-

ResearchGate. (2025). Design and Synthesis of an Orally Bioavailable and Selective Peptide Epoxyketone Proteasome Inhibitor (PR-047). [Link]

- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

-

ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

-

PubMed. (2009). Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047). [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

National Institutes of Health (NIH). (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. proprep.com [proprep.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock [achemblock.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of an orally bioavailable and selective peptide epoxyketone proteasome inhibitor (PR-047) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempoint.com [chempoint.com]

- 16. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to tert-Butyl azepane-1-carboxylate and Its Role in Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl azepane-1-carboxylate, a pivotal heterocyclic scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, chemical properties, and diverse applications of this compound and its derivatives, moving beyond a simple recitation of facts to explain the causality behind its utility in the quest for novel therapeutics.

Introduction: The Azepane Core and the Significance of the Boc Group

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows it to mimic β-turns in peptides and interact favorably with a variety of biological targets. The introduction of a tert-butoxycarbonyl (Boc) group to the azepane nitrogen to form tert-Butyl azepane-1-carboxylate serves a critical purpose in multi-step organic synthesis. The Boc group is a robust protecting group, masking the nucleophilicity and basicity of the nitrogen atom, thereby enabling selective chemical modifications at other positions of the azepane ring. Its facile removal under acidic conditions makes it an ideal transient shield in complex synthetic pathways.

It is important to note that "tert-Butyl azepane-1-carboxylate" often refers to a parent scaffold. While a specific CAS number for the unsubstituted parent compound is not consistently cited across major chemical databases, numerous substituted derivatives are commercially available and extensively documented, each with a unique CAS identifier. This guide will first address the synthesis of the core N-Boc protected azepane structure and then delve into the specific properties and applications of its key derivatives.

Synthesis of the N-Boc-Azepane Scaffold: Building the Core

The construction of the tert-Butyl azepane-1-carboxylate core can be achieved through several synthetic strategies, primarily involving ring-expansion of smaller cyclic precursors or intramolecular cyclization of linear substrates.

Ring-Expansion Strategies: From Six to Seven Members

A prevalent and historically significant method for synthesizing the azepane framework is the Beckmann rearrangement of a cyclohexanone oxime. This reaction provides a direct pathway to a seven-membered lactam (caprolactam), which can then be reduced and subsequently protected.

A more contemporary and versatile ring-expansion approach involves the reaction of N-Boc-protected piperidines. For instance, the diastereomerically pure azepane derivatives can be prepared from piperidine ring expansion with high stereoselectivity and regioselectivity.

Diagram of a Representative Ring-Expansion Synthesis

Caption: A generalized workflow for the synthesis of the N-Boc-azepane scaffold via Beckmann rearrangement.

Intramolecular Cyclization Approaches

An alternative strategy involves the intramolecular cyclization of a linear precursor containing an amine and a suitable leaving group at the appropriate positions. For example, a haloamine can undergo cyclization to form the azepane ring.

Experimental Protocol: N-Boc Protection of Azepane

This protocol describes a general procedure for the protection of the azepane nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

Azepane (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve azepane in the chosen solvent in a round-bottom flask.

-

Add the base (Et₃N or NaHCO₃) to the solution.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl azepane-1-carboxylate.

Self-Validation: The success of the protection can be confirmed by ¹H NMR spectroscopy, observing the appearance of a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group, and by the disappearance of the N-H proton signal of the starting azepane.

Key Derivatives of tert-Butyl azepane-1-carboxylate and Their Applications

The true value of the tert-Butyl azepane-1-carboxylate scaffold lies in its capacity to be functionalized at various positions on the azepane ring, leading to a diverse array of derivatives with distinct biological activities.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications in Drug Discovery |

| tert-Butyl 3-aminoazepane-1-carboxylate | 1032684-85-7 | C₁₁H₂₂N₂O₂ | 214.31 | Building block for novel therapeutic agents, particularly in neuropharmacology and anti-inflammatory research.[1] |

| tert-Butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 | Intermediate for pharmaceuticals; the ketone functionality allows for further derivatization. |

| tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | 876147-47-6 | C₁₂H₂₄N₂O₂ | 228.33 | Used in the synthesis of various bioactive molecules.[2] |

| tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | 889942-60-3 | C₁₂H₂₃NO₃ | 229.32 | A versatile intermediate for introducing further functionalities via the hydroxyl group.[3] |

| tert-Butyl 3-oxoazepane-1-carboxylate | 870842-23-2 | C₁₁H₁₉NO₃ | 213.27 | Building block for creating substituted azepanes for various therapeutic targets.[4] |

Amino-Substituted Azepanes: Modulators of Biological Pathways

The introduction of an amino group onto the azepane ring, as seen in tert-Butyl 3-aminoazepane-1-carboxylate, provides a crucial handle for further chemical modifications, such as amide bond formation or reductive amination. These derivatives have been instrumental in the development of compounds targeting neurological disorders.[1]

Experimental Protocol: Synthesis of a Substituted Azepane via Reductive Amination

This protocol outlines a general procedure for the synthesis of an N-substituted azepane from an amino-azepane precursor.

Materials:

-

tert-Butyl 3-aminoazepane-1-carboxylate (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic Acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-Butyl 3-aminoazepane-1-carboxylate and the aldehyde/ketone in the chosen solvent.

-

Add a catalytic amount of acetic acid if the reaction is slow.

-

Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the carbonyl starting material compared to other borohydrides, allowing for the efficient formation of the iminium intermediate which is then reduced.

Deprotection of the N-Boc Group: Unveiling the Reactive Amine

The final step in many synthetic sequences involving tert-Butyl azepane-1-carboxylate is the removal of the Boc protecting group to reveal the free secondary amine. This is typically achieved under acidic conditions.

Diagram of N-Boc Deprotection

Caption: General scheme for the acidic removal of the Boc protecting group.

Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected azepane derivative (1.0 eq)

-

Trifluoroacetic Acid (TFA) (5-10 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected azepane in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected azepane.

Trustworthiness: The completeness of the deprotection can be verified by the disappearance of the tert-butyl signal in the ¹H NMR spectrum and a shift in the signals corresponding to the protons adjacent to the nitrogen atom.

Conclusion: A Scaffold for Future Discoveries

The tert-Butyl azepane-1-carboxylate scaffold is a testament to the power of strategic molecular design in drug discovery. Its inherent structural features, combined with the versatility of the Boc protecting group, provide a robust platform for the synthesis of a vast array of functionalized azepane derivatives. The ability to systematically modify the azepane ring allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates. As our understanding of disease pathways deepens, the importance of three-dimensional molecular architecture in drug design will continue to grow, ensuring that the azepane scaffold and its derivatives will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences, 5(1). [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

-

Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. ResearchGate. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. [Link]

-

Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

-

Supporting Information. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) Investigation on p-tert-butylphenyl salicylate. DergiPark. [Link]

-

(R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Home Sunshine Pharma. [Link]

-

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. PubChem. [Link]

-

CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. Chemsrc. [Link]

-

tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. [Link]

Sources

- 1. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 44607677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl azepane-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to tert-Butyl azepane-1-carboxylate

Introduction

tert-Butyl azepane-1-carboxylate, often referred to as N-Boc-azepane, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. It belongs to the class of saturated seven-membered nitrogen-containing heterocycles known as azepanes. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature, rendering the otherwise reactive secondary amine inert to a wide range of reaction conditions. This strategic protection allows for precise chemical modifications elsewhere on the azepane scaffold. The conformational flexibility of the azepane ring makes it an excellent mimic for β-turns in peptides, a property that is highly sought after in the design of bioactive molecules.[1][2] This guide provides an in-depth analysis of the compound's properties, synthesis, and critical applications for professionals in drug discovery and organic synthesis.

Physicochemical Properties

The fundamental properties of tert-Butyl azepane-1-carboxylate are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | tert-butyl azepane-1-carboxylate |

| CAS Number | 78931-64-7 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~255.7 °C at 760 mmHg |

| Density | ~0.98 g/cm³ |

| Solubility | Soluble in most organic solvents |

Synthesis Methodologies: A Protocol Grounded in Chemical Logic

The synthesis of N-Boc protected azepanes is crucial for their subsequent use as intermediates. While various methods exist, including multi-step sequences and ring-expansion reactions, a common and industrially relevant approach involves the direct N-acylation of a precursor amine with di-tert-butyl dicarbonate (Boc₂O).[1][2]

Protocol: N-Boc Protection of Azepane

This protocol details the synthesis of tert-Butyl azepane-1-carboxylate from azepane hydrochloride, a common starting material.

Objective: To protect the secondary amine of the azepane ring with a tert-butoxycarbonyl (Boc) group to facilitate further functionalization.

Materials:

-

Azepane precursor (e.g., from a debenzylation or hydrolysis step)

-

Methanol (MeOH)

-

Sodium Carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Neutralization: The reaction often starts from an acidic solution containing the azepane salt (e.g., post-decarboxylation). This solution is first cooled in an ice bath. A base, such as 6 N NaOH, is added portion-wise to neutralize the acid and deprotonate the ammonium salt, raising the pH to 10-11. This step is critical as the free amine is the nucleophile required for the subsequent reaction. The process is exothermic and requires careful temperature control.[1]

-

Reaction Setup: The resulting aqueous solution containing the free azepane is transferred to a suitable reaction vessel. Methanol is added as a co-solvent to improve the solubility of the reactants. Sodium carbonate is then added, acting as a mild base to scavenge any protons generated during the reaction and maintain a favorable pH.[1]

-

Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred mixture. The lone pair of electrons on the azepane nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide, to yield the stable N-Boc protected azepane. The reaction is typically stirred at room temperature for 6-8 hours.

-

Workup & Isolation: a. The methanol is removed under reduced pressure (rotary evaporation). This step is crucial to prevent the product from partitioning into the aqueous phase during extraction. b. The remaining residue is extracted multiple times with ethyl acetate. Using a significant volume and repeating the extraction ensures maximum recovery of the product from the large aqueous volume.[1] c. The combined organic layers are washed with saturated NaCl solution (brine) to remove residual water and inorganic salts. d. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude tert-Butyl azepane-1-carboxylate.

-

Purification: If necessary, the product can be further purified by vacuum distillation or flash column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection of azepane.

Core Applications in Drug Development and Medicinal Chemistry

The true value of tert-Butyl azepane-1-carboxylate lies in its role as a versatile intermediate for creating more complex and biologically active molecules. The Boc group can be easily removed under acidic conditions, revealing the secondary amine for further derivatization.

A Scaffold for Bioactive Molecules

The azepane core is a privileged scaffold found in numerous pharmaceutical candidates.[2] Its seven-membered ring provides a unique three-dimensional geometry that can effectively probe the binding pockets of biological targets.

-

Neuropharmacology: Functionalized azepanes are key components in molecules targeting the central nervous system. For instance, tert-butyl 3-aminoazepane-1-carboxylate is a crucial intermediate for synthesizing agents aimed at neurological disorders.[3] Recently, a novel chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters (norepinephrine and dopamine), highlighting its potential in treating neuropsychiatric disorders.[4]

-

Anti-Inflammatory and Anti-Cancer Agents: The azepane ring has been incorporated into molecules with demonstrated anti-inflammatory and anti-cancer activities.[3][5] Its structural flexibility allows it to adapt to various enzyme active sites or protein-protein interfaces.

-

Peptidomimetics: Due to its ability to mimic β-turns, the azepane scaffold is used in the design of peptidomimetics to improve metabolic stability and oral bioavailability compared to natural peptides.[1]

Logical Flow from Building Block to Drug Candidate

The strategic use of tert-Butyl azepane-1-carboxylate allows chemists to build molecular complexity in a controlled manner. The Boc group serves as a reliable handle that is stable during the construction of other parts of the molecule and can be removed at the desired stage.

Caption: Role of N-Boc-azepane as a key intermediate.

Conclusion

tert-Butyl azepane-1-carboxylate is more than a simple chemical; it is a foundational tool for innovation in drug discovery. Its robust N-Boc protection scheme provides the necessary stability for complex synthetic routes, while the inherent structural properties of the azepane ring offer distinct advantages for designing molecules with high biological activity. For researchers and scientists, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44607677, tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Available from: [Link].

-

CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23521554, Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate. Available from: [Link].

-

Chemsrc. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. Available from: [Link].

-

Wang, G. T., et al. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 2010. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22831870, tert-Butyl 3-oxoazepane-1-carboxylate. Available from: [Link].

-

Wang, G. T., et al. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. Available from: [Link].

-

ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Available from: [Link].

-

Smietana, M., et al. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 2017. Available from: [Link].

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Available from: [Link].

-

ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available from: [Link].

-

Verheij, M. H. P., et al. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 2022. Available from: [Link].

Sources

Introduction: The Azepane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Commercial Sourcing of tert-Butyl azepane-1-carboxylate and Its Derivatives for Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for tert-butyl azepane-1-carboxylate and its key derivatives. It offers technical insights into supplier evaluation, quality control, and the strategic importance of these building blocks in medicinal chemistry.

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its conformational flexibility allows it to serve as a versatile building block, often leading to compounds with improved potency and pharmacokinetic profiles. The introduction of a tert-butoxycarbonyl (Boc) protecting group to the azepane nitrogen yields tert-butyl azepane-1-carboxylate (N-Boc-azepane), a stable and readily functionalizable intermediate crucial for the synthesis of a wide array of pharmaceutical candidates.[2]

The strategic importance of N-Boc-azepane and its derivatives lies in their role as precursors to novel therapeutics. These compounds are integral to the development of agents targeting a range of conditions, from neurological disorders to neoplasms.[3] Consequently, a reliable and high-quality supply of these intermediates is paramount for the seamless progression of drug discovery programs.

The Commercial Landscape: Key Suppliers and Available Derivatives

The commercial availability of tert-butyl azepane-1-carboxylate and its derivatives is robust, with several reputable suppliers catering to the research and bulk-scale needs of the pharmaceutical industry. The parent compound, tert-butyl azepane-1-carboxylate (CAS: 123387-52-0), is available from major suppliers like Sigma-Aldrich (Merck).[2]

However, the true utility of the azepane scaffold is often realized through its functionalized derivatives. The following tables summarize the commercial availability of key tert-butyl azepane-1-carboxylate derivatives, providing a comparative overview of prominent suppliers.

Table 1: Commercial Suppliers of Oxo- and Hydroxymethyl-Derivatives

| Derivative | CAS Number | Key Suppliers | Purity | Notes |

| tert-butyl 3-oxoazepane-1-carboxylate | 870842-23-2 | AChemBlock | 97% | Useful for further functionalization at the 3-position. |

| tert-butyl 4-oxoazepane-1-carboxylate | 188975-88-4 | Oakwood Chemical, Echemi, Fisher Scientific | ≥95% | A common intermediate with extensive documentation on its large-scale synthesis.[4][5] |

| tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate | 876147-43-2 | AChemBlock, CP Lab Safety | 95-97% | Provides a handle for chain extension or introduction of other functional groups.[6] |

Table 2: Commercial Suppliers of Amino-Derivatives

| Derivative | CAS Number | Key Suppliers | Purity | Notes |

| (R)-tert-Butyl 3-aminoazepane-1-carboxylate | 1032684-85-7 | Home Sunshine Pharma, Echemi | ≥98% | Chiral building block for stereospecific synthesis.[3] |

| tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | 876147-47-6 | BLDpharm, ChemUniverse | 95% | Offers a primary amine for conjugation or further derivatization.[7] |

| tert-butyl 3-(methylamino)azepane-1-carboxylate | 484638-83-7 | Chemsrc | N/A | Secondary amine derivative for specific synthetic strategies.[8] |

| 3-Boc-amino-azepane | 454451-26-4 | ChemBK | N/A | Positional isomer of the 3-amino derivative. |

Table 3: Commercial Suppliers of Carboxylic Acid Derivatives

| Derivative | CAS Number | Key Suppliers | Purity | Notes |

| (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 | Smolecule | N/A | Chiral acid for amide coupling and peptide synthesis. |

| 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | 868284-36-0 | PubChem | N/A | A versatile building block with a carboxylic acid handle.[9] |

| (S)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid | 1427514-89-3 | ChemicalBook, Achmem | N/A | Chiral acid for introducing functionality at the 3-position.[10][11] |

Evaluating Supplier Quality: A Scientist's Due Diligence

The selection of a supplier for critical building blocks like tert-butyl azepane-1-carboxylate should be a meticulous process, grounded in scientific integrity. The quality of the starting material directly impacts the success of subsequent synthetic steps, affecting yield, purity, and the overall timeline of a research project.

The Certificate of Analysis (CoA): Your Primary Source of Truth

A Certificate of Analysis is a non-negotiable document that should accompany every batch of purchased chemical. It is a formal declaration from the supplier that the material meets a specific set of quality standards. When reviewing a CoA for an azepane derivative, pay close attention to the following:

-

Identity Confirmation: The CoA should clearly state the methods used to confirm the identity of the compound, typically Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for purity determination. The CoA should provide the purity value and the method used.

-

Residual Solvents and Water Content: The presence of residual solvents or water can interfere with subsequent reactions. Look for data from methods like Karl Fischer titration for water content.

-

Trace Metals: For later-stage drug development, the presence of trace metals can be a critical quality attribute.

Beyond the CoA: A Multi-faceted Approach to Supplier Qualification

While the CoA is essential, a comprehensive evaluation of a supplier goes further. Consider the following workflow for qualifying a new supplier:

Caption: Workflow for qualifying a new chemical supplier.

This self-validating system ensures that the material you introduce into your synthetic route is of the highest possible quality, thereby safeguarding the integrity of your research.

Incoming Quality Control: A Practical Protocol

Upon receiving a new batch of a tert-butyl azepane-1-carboxylate derivative, it is best practice to perform your own quality control checks. This not only verifies the supplier's CoA but also provides a baseline for the material's stability over time.

Protocol: Incoming QC for tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

For ¹H-NMR, dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

For HPLC/UPLC-MS, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute an aliquot of the stock solution for analysis.

-

-

¹H-NMR Analysis:

-

Acquire a ¹H-NMR spectrum.

-

Causality: The chemical shifts and coupling patterns of the protons are unique to the molecule's structure. Compare the obtained spectrum with a reference spectrum or predicted spectrum to confirm the identity of the compound. Pay close attention to the characteristic signals of the Boc group (a singlet around 1.4 ppm) and the protons on the azepane ring. The integration of the signals should correspond to the number of protons in each environment.

-

-

HPLC/UPLC-MS Analysis:

-

Inject the diluted sample onto an appropriate HPLC/UPLC column (e.g., C18).

-

Run a gradient elution method with a suitable mobile phase (e.g., water and acetonitrile with a small amount of formic acid or trifluoroacetic acid).

-

Causality: This chromatographic separation will resolve the main compound from any impurities. The retention time of the main peak should be consistent, and the peak area will be used to determine the purity of the material.

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks. The molecular ion of the main peak should correspond to the expected molecular weight of the compound, further confirming its identity.

-

-

Data Interpretation and Decision:

-

Compare the results of your in-house analysis with the supplier's CoA.

-

If the identity is confirmed and the purity is within the acceptable range for your application, the batch can be approved for use.

-

If there are significant discrepancies, contact the supplier to resolve the issue.

-

Conclusion: A Foundation for Successful Research

The judicious selection and rigorous quality control of foundational building blocks like tert-butyl azepane-1-carboxylate and its derivatives are cornerstones of successful drug discovery. By understanding the commercial landscape, critically evaluating suppliers, and implementing a robust in-house QC program, researchers can ensure the integrity of their synthetic endeavors and accelerate the development of novel therapeutics.

References

-

CP Lab Safety. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, min 97%, 10 grams. [Link]

-

Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

-

Home Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. [Link]

-

Chemsrc. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]azepane-4-carboxylic acid. [Link]

-

ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

-

ChemBK. 3-Boc-amino-azepane. [Link]

-

Wikipedia. Azepane. [Link]

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. N-Boc-hexamethyleneimine 97 123387-52-0 [sigmaaldrich.com]

- 3. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Azepanes | Fisher Scientific [fishersci.com]

- 5. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate | Chemsrc [chemsrc.com]

- 9. 1-[(Tert-butoxy)carbonyl]azepane-4-carboxylic acid | C12H21NO4 | CID 23160608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-1-(TERT-BUTOXYCARBONYL)AZEPANE-3-CARBOXYLIC ACID CAS#: 1427514-89-3 [m.chemicalbook.com]

- 11. achmem.com [achmem.com]

A Technical Guide to the Safe Handling of Boc-Azepane Derivatives

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides an in-depth overview of the essential safety protocols and handling guidelines for Boc-azepane and its derivatives. As pivotal intermediates in medicinal chemistry, these compounds demand a rigorous understanding of their chemical nature to ensure safe laboratory operations and mitigate potential risks. This document moves beyond a simple checklist, offering a framework of causation and validation for each procedural recommendation, grounded in established chemical safety principles.

Compound Identity and Physicochemical Characteristics

Boc-azepane refers to an azepane ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is ubiquitous in organic synthesis, valued for its stability in various reaction conditions and its straightforward removal under acidic protocols.[1][2][3] The azepane core is a saturated seven-membered heterocycle, a structural motif present in numerous biologically active molecules.

The specific physical and chemical properties can vary depending on the other substituents on the azepane ring. However, they are generally crystalline solids or oils at room temperature.

Table 1: Physicochemical Properties of a Representative Boc-Azepane Derivative (3-Boc-amino-azepane)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |

| Molecular Weight | 214.30 g/mol | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 323°C (Predicted) | [5] |

| Flash Point | 149°C (Predicted) | [5] |

| Storage Class | 11 (Combustible Solids) |[4] |

Note: Data is for a specific derivative and should be considered representative. Always consult the Safety Data Sheet (SDS) for the exact compound in use.

Hazard Identification and Proactive Risk Assessment

While comprehensive toxicological data for many specific Boc-azepane derivatives is limited, the available Safety Data Sheets (SDS) for analogous structures allow for a robust hazard assessment.[6][7]

Primary Hazards:

-

Skin Irritation: Classified as a skin irritant.[8][9] Prolonged or repeated contact may cause redness and discomfort.

-

Eye Irritation: Poses a risk of serious eye irritation.[8][9] Direct contact with dust or solutions can cause significant damage.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][8]

-

Acute Toxicity: Certain derivatives are classified as harmful if swallowed, in contact with skin, or inhaled.[10][11]

Causality of Hazards: The reactivity of the azepane nitrogen (even when protected) and the potential for the compound to act as an irritant at mucous membranes are the primary drivers of these hazards. The Boc group itself is generally benign, but upon decomposition (e.g., in a fire), it can contribute to the formation of hazardous gases like carbon oxides and nitrogen oxides.[12]

A mandatory pre-experimental risk assessment is the cornerstone of safe laboratory practice. This process ensures that all potential hazards are identified and controlled before any work begins.

Caption: Figure 1. A streamlined workflow for conducting a pre-experimental risk assessment.

Exposure Controls: Engineering and Personal Protection

The hierarchy of controls prioritizes eliminating hazards through engineering solutions before relying on personal protective equipment (PPE).

Engineering Controls: The primary engineering control for handling Boc-azepane derivatives, especially in solid form, is a certified chemical fume hood.

-

Causality: A fume hood provides constant airflow that captures and exhausts airborne particulates and vapors, preventing them from entering the researcher's breathing zone. This is critical when weighing solids, performing transfers, or running reactions that may produce aerosols.[7]

Personal Protective Equipment (PPE): PPE is the final barrier of defense and must be selected based on the specific tasks being performed.[13]

Table 2: Personal Protective Equipment (PPE) Matrix for Boc-Azepane Handling

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

|---|---|---|---|---|

| Weighing/Transferring Solids | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Chemical-resistant gloves (e.g., Nitrile), inspected before use.[7] | Standard laboratory coat. | Not required if performed in a fume hood. |

| Preparing Solutions | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not required if performed in a fume hood. |

| Running Reactions (e.g., Deprotection) | Chemical splash goggles and/or face shield. | Chemical-resistant gloves appropriate for all reagents (e.g., TFA). | Laboratory coat. | Not required if performed in a fume hood. |

| Cleaning Small Spills | Chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Laboratory coat. | Recommended: NIOSH-approved P95 or P100 particulate respirator for solids.[7] |

Standard Operating Protocols: Handling and Storage

Adherence to validated protocols is essential for safety and experimental reproducibility.

Protocol 1: Safe Weighing and Handling of Solid Boc-Azepane

-

Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Staging: Place the stock container, a pre-tared weigh boat or vial, and necessary spatulas inside the fume hood.

-

Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Perform this action slowly and close to the work surface to minimize the generation of airborne dust.

-

Rationale: Minimizing the drop height reduces the energy imparted to the powder, thereby limiting its aerosolization.

-

-

Sealing: Securely close the primary stock container immediately after the transfer is complete. This prevents accidental spills and contamination.

-

Cleanup: Gently wipe down the spatula and any minor dust on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as chemical waste.

-

Doffing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[7] Wash hands thoroughly with soap and water.[7][10]

Conditions for Safe Storage:

-

Store containers tightly closed in a dry, cool, and well-ventilated area.[6] Some derivatives may require refrigeration (2-8°C).[14] Always check the supplier's recommendation.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[12] The Boc group is acid-labile, and contact with strong acids will initiate deprotection, potentially generating gas (isobutylene, CO₂) and leading to container pressurization.[2][15]

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an emergency can significantly reduce its severity.

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[7][10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7]

-

Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Accidental Release Measures (Spill Protocol):

Caption: Figure 2. Step-by-step workflow for responding to a small laboratory spill of solid Boc-azepane.

Protocol 2: Emergency Spill Response for Solid Boc-Azepane

-

Evacuate & Alert: Alert others in the immediate area. For large spills, evacuate the laboratory and contact the institutional Environmental Health & Safety (EHS) office.

-

Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

-

Don PPE: Wear appropriate PPE, including chemical splash goggles, heavy-duty gloves, a lab coat, and a NIOSH-approved respirator if significant dust is present.[6][7]

-

Containment: Gently cover the solid spill with paper towels dampened with water.

-

Rationale: This action wets the powder, significantly reducing its ability to become airborne during cleanup.

-

-

Collection: Carefully sweep up the contained material and place it into a labeled, sealable container for chemical waste. Avoid creating dust.[7]

-

Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent, and place all cleaning materials into the waste container.

-

Disposal: Seal the waste container, label it appropriately (e.g., "Solid Waste: Boc-azepane"), and arrange for disposal through your institution's EHS department.

Waste Disposal

All waste containing Boc-azepane, including surplus material, contaminated consumables (gloves, paper towels), and empty containers, must be treated as chemical waste.

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7] Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method.[6][7]

-

Contaminated Packaging: Dispose of as unused product.[7] Do not discard in regular trash or wash down the drain. Environmental discharge must be avoided.[6]

References

-

3-Boc-amino-azepane - Physico-chemical Properties. ChemBK. [Link]

-

MSDS of tert-butyl 4-(aminomethyl)azepane-1-carboxylate. Capot Chemical. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

-

Application Note - N-Boc Protection. Scribd. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Azepane | C6H13N | CID 8119. PubChem - National Institutes of Health (NIH). [Link]

-

N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem - National Institutes of Health (NIH). [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058. PubChem - National Institutes of Health (NIH). [Link]

-

Safety & PPE. BOC Shop. [Link]

-

tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3. PubChem - National Institutes of Health (NIH). [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

-

(S)-1-(BOC)AZEPANE-2-CARBOXYLIC ACID. Neta Scientific. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Mirtazapine. Wikipedia. [Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. scribd.com [scribd.com]

- 4. 3-Boc-amino-azepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. capotchem.com [capotchem.com]

- 8. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 155905-76-3 (S)-1-(Boc)azepane-2-carboxylic acid AKSci 1260AL [aksci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. (R)-1-Boc-azepane-2-carboxylic acid CAS#: 1227926-67-1 [m.chemicalbook.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Conformational Landscape of N-Boc-Protected Azepane

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1][2] This flexibility, however, presents a significant challenge in drug design, as biological activity is often contingent on a specific ring conformation.[2][3] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom profoundly influences the conformational equilibrium of the azepane ring. This guide provides a comprehensive analysis of the conformational preferences of the N-Boc-azepane core, synthesizing insights from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. We will delve into the underlying stereoelectronic effects governing these preferences and present field-proven methodologies for their characterization, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction: The Dynamic Nature of the Azepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist as a dynamic equilibrium of several low-energy conformations, primarily chair and boat forms, along with various twist-chair and twist-boat intermediates.[3][4] This conformational heterogeneity is a critical determinant of a molecule's interaction with biological targets.[2] The ability to bias this equilibrium towards a single, bioactive conformation is a key strategy in modern drug design.[2][5]

The introduction of a bulky tert-butoxycarbonyl (Boc) group to the nitrogen atom introduces significant steric and stereoelectronic effects that dramatically alter the conformational landscape of the azepane ring.[6] Understanding these effects is paramount for the rational design of azepane-based therapeutics.

The Influence of the N-Boc Group: A Conformational Lock?

The N-Boc group is widely used in organic synthesis to protect amines.[7] Its influence on the conformation of cyclic amines, however, extends beyond simple steric hindrance. The delocalization of the nitrogen lone pair into the carbonyl group of the Boc moiety significantly flattens the geometry around the nitrogen atom and restricts its inversion. This electronic effect, coupled with the steric demand of the tert-butyl group, imposes significant constraints on the accessible conformations of the azepane ring.

Recent studies have shown that N-Boc protection can reduce the conformational disorder of the azepane ring, favoring a single major conformer.[8] This "conformational locking" effect is of profound interest in drug development as it can pre-organize a molecule into its bioactive shape, potentially enhancing potency and selectivity.

Elucidating the Conformational Preferences: A Multi-faceted Approach

A combination of experimental and computational techniques is essential to comprehensively characterize the conformational preferences of N-Boc-protected azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of molecules. Several NMR techniques are particularly valuable for analyzing N-Boc-azepanes:

-

¹H NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) can provide valuable information about dihedral angles and, by extension, the ring's conformation.[8]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å).[9][10] The presence and intensity of NOE cross-peaks can be used to deduce the relative orientation of substituents and the overall ring conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state.[6] While this does not directly reflect the dynamic equilibrium in solution, it offers a crucial reference point and can reveal the lowest energy conformation under packing forces. X-ray crystallographic studies of azepane derivatives have provided invaluable insights into their preferred solid-state structures.[6]

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for exploring the conformational energy landscape of flexible molecules like N-Boc-azepane.[8][11] These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Experimental and Computational Workflow

A robust workflow for the conformational analysis of an N-Boc-protected azepane derivative integrates both experimental and computational approaches.

Caption: Integrated workflow for conformational analysis.

Step-by-Step Methodologies

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc-azepane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

COSY Acquisition: Acquire a two-dimensional Correlation Spectroscopy (COSY) spectrum to identify proton-proton spin systems.

-

NOESY Acquisition: Acquire a two-dimensional NOESY spectrum with a mixing time appropriate for small to medium-sized molecules (typically 300-800 ms).

-

Data Analysis:

-

Extract ¹H-¹H coupling constants from the ¹H NMR spectrum.

-

Analyze COSY data to confirm proton assignments.

-

Identify key NOE cross-peaks in the NOESY spectrum to establish through-space proximities.

-

Protocol 2: Computational Modeling

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., within a program like MOE) to identify low-energy conformers.[8]

-

DFT Optimization: Subject the unique low-energy conformers to geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.

-

Property Calculation: For the lowest energy conformers, calculate NMR parameters such as coupling constants to compare with experimental data.[8]

Data Presentation and Interpretation

The integration of experimental and computational data is crucial for a comprehensive understanding of the conformational behavior of N-Boc-azepanes.

Table 1: Comparison of Experimental and Calculated NMR Data

| Proton Pair | Experimental J-value (Hz) | Calculated J-value (Hz) - Conformer A | Calculated J-value (Hz) - Conformer B |

| H1-H2a | 8.5 | 8.2 | 2.1 |

| H1-H2b | 3.1 | 3.5 | 9.8 |

| H6a-H7a | 12.3 | 12.0 | 4.5 |

| H6b-H7b | 4.2 | 4.0 | 11.5 |

Table 2: Key NOE Correlations and Inferred Proximities

| NOE Cross-Peak | Inferred Proximity | Consistent with Conformer |

| H2a - H7a | Axial-Axial | A (Chair-like) |

| H3e - H5e | Equatorial-Equatorial | A (Chair-like) |

| H2a - H4a | Flagpole Interaction | B (Boat-like) |

By comparing the experimental NMR data with the calculated values for different conformers, it is possible to identify the dominant conformation in solution.[8] In the hypothetical data above, the excellent agreement between the experimental J-values and those calculated for Conformer A, along with the observed NOE correlations consistent with a chair-like geometry, strongly suggests that Conformer A is the major species in solution.

Conclusion and Future Outlook

The N-Boc protecting group exerts a significant influence on the conformational preferences of the azepane ring, often reducing its flexibility and favoring a single major conformer. A combined approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful strategy for elucidating these conformational biases. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to understand and control the three-dimensional structure of azepane-containing molecules, ultimately facilitating the design of more potent and selective therapeutics. The continued development of advanced NMR techniques and more accurate computational models will further enhance our ability to predict and validate the conformational behavior of these important heterocyclic systems.

References

-

Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing. [Link]

-

Conformational regulation of substituted azepanes through selective monofluorination. University of St Andrews. [Link]

-

β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. [Link]

-

Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

-

Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Royal Society of Chemistry. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. [Link]

-

Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. ResearchGate. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Chair and boat shapes for cyclohexane. Khan Academy. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Publications. [Link]

-

Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

-

4.5: Conformations of Cyclohexane. Chemistry LibreTexts. [Link]

-

Conformational regulation of substituted azepanes through selective monofluorination. Royal Society of Chemistry. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

-

Azepane - Wikipedia. Wikipedia. [Link]

-

Design, synthesis and X-ray crystallographic study of NAmPRTase inhibitors as anti-cancer agents. PubMed. [Link]

-

Stereoelectronic Effects. Baran Lab - Scripps Research. [Link]

-

NOESY and ROESY. University of Missouri. [Link]

-

Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. ResearchGate. [Link]

-

¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]

-

NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Nanalysis. [Link]

-

Azepane | C₆H₁₃N. Automated Topology Builder (ATB) and Repository. [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

-

Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures Above -78 °C. PubMed. [Link]

-

An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]

-